Ethanol, 2,2'-(1,4-piperazinylene)DI-, divalerate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride is a chemical compound with the molecular formula C18-H34-N2-O4.2Cl-H and a molecular weight of 415.46 . This compound is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of piperazine derivatives, including Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride, involves several methods. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyl chloride can produce 1-benzylpiperazine dihydrochloride .
Scientific Research Applications
This compound has several scientific research applications, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperazine derivatives are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make them valuable in developing new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride involves its interaction with molecular targets and pathways in the body. Piperazine derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .
Comparison with Similar Compounds
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride can be compared with other similar compounds, such as 2-(2-(piperazin-1-yl)ethoxy)ethanol and 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness .
Properties
CAS No. |
66944-61-4 |
---|---|
Molecular Formula |
C18H36Cl2N2O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[4-(2-pentanoyloxyethyl)piperazin-1-yl]ethyl pentanoate;dihydrochloride |
InChI |
InChI=1S/C18H34N2O4.2ClH/c1-3-5-7-17(21)23-15-13-19-9-11-20(12-10-19)14-16-24-18(22)8-6-4-2;;/h3-16H2,1-2H3;2*1H |
InChI Key |
VONZNVUUODGTMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.